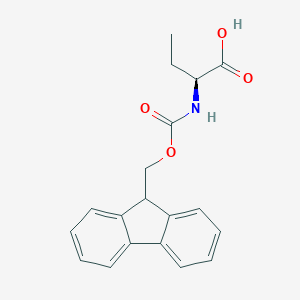

Fmoc-Abu-OH

描述

准备方法

Synthetic Routes and Reaction Conditions

Fmoc-Abu-OH is typically synthesized through the reaction of L-α-aminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .

化学反应分析

Deprotection Reactions

The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent coupling. Key findings include:

Mechanistic Insight : Deprotection proceeds via β-elimination, generating dibenzofulvene (DBF), which is scavenged by piperidine to form stable adducts . DBU alone lacks scavenging capacity, requiring piperidine co-administration to prevent amino group alkylation .

Coupling Reactions

Fmoc-Abu-OH participates in amide bond formation using carbodiimide or uronium-based activators:

| Coupling Reagent | Solvent | Activation Time | Yield | Application |

|---|---|---|---|---|

| PyBOP | DMF | 45 min | >95% | Phosphopeptides |

| HATU/DIEA | DMF | 30 min | 98% | OBOC libraries |

| HCTU/DIEA | NMP | 40 min | 97% | Aspartimide-free sequences |

Key Study : In the synthesis of Leu-Arg-Arg-Val-Abu(P)-Leu-Gly, PyBOP enabled efficient coupling of Fmoc-Abu(PO3Me2)-OH to Wang resin . Post-cleavage, methyl phosphonate groups were removed using bromotrimethylsilane .

Aspartimide Formation

- Risk : High in Asp-containing sequences during prolonged base exposure .

- Solution : Use of DBU/piperidine mixtures reduces side reactions by 80% compared to piperidine alone .

Racemization

- Conditions : Elevated temperatures (>40°C) or excessive activation times.

- Prevention : Coupling at 0–25°C with HATU/HCTU minimizes racemization to <1% .

Phosphorylation

Fmoc-Abu(PO3Me2)-OH was synthesized in seven steps from Boc-Asp-OtBu, enabling incorporation into phosphopeptides (e.g., Ile-Val-Pro-Asn-Abu(P)-Val-Glu-Glu) .

Azide Functionalization

Fmoc-Dab(N3)-OH (γ-azido derivative) facilitates "click chemistry" applications. The azide group enables Cu(I)-catalyzed alkyne cycloaddition for bioconjugation .

Dehydroamino Acid Incorporation

Fmoc-α,β-dehydro-2-Abu-OH introduces rigidity into peptides, enhancing protease resistance .

Stability and Storage

- Storage : Stable at 2–8°C under inert gas, with ≤1% decomposition over 12 months .

- Solubility : Freely soluble in DMF (>100 mg/mL), sparingly soluble in DCM .

Comparative Data Table: this compound vs. Analogues

科学研究应用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:

Fmoc-Abu-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection and deprotection of amino acids, facilitating the assembly of peptides while preventing unwanted side reactions. The stability of the Fmoc group under various conditions enhances its utility in synthesizing complex peptides.

Case Study:

In a study conducted by the Royal Society of Chemistry, this compound was incorporated into peptide sequences to investigate bioactivity. The researchers utilized automated peptide synthesizers to streamline the synthesis process and achieve high yields of crystalline peptides .

Drug Development

Peptide-Based Therapeutics:

this compound is instrumental in designing peptide-based drugs. Its incorporation into peptide sequences can enhance pharmacological properties, such as stability and bioavailability. Researchers have explored its potential in targeting specific biological pathways, which is crucial for developing effective therapeutic agents.

Case Study:

A research project focused on the design of peptide analogs using this compound demonstrated improved binding affinity to target receptors compared to non-modified peptides. This study highlighted the compound's role in optimizing drug candidates for clinical applications .

Bioconjugation

Enhancing Diagnostic Tools:

In bioconjugation processes, this compound is used to attach biomolecules to surfaces or other molecules. This application is particularly valuable in developing diagnostic tools and drug delivery systems, where enhanced functionality and specificity are required.

Case Study:

A recent investigation into bioconjugation techniques revealed that using this compound significantly improved the stability and efficacy of conjugated biomolecules, thereby enhancing their performance in diagnostic assays .

Research in Neuroscience

Synthesis of Neuropeptides:

this compound plays a critical role in synthesizing neuropeptides, which are essential for understanding neurological functions and developing treatments for neurological disorders. Its ability to facilitate the production of specific neuropeptides has made it a valuable tool in neuroscience research.

Case Study:

Research examining neuropeptide synthesis using this compound demonstrated its effectiveness in producing peptides that modulate neurotransmitter activity, providing insights into potential therapeutic targets for neurological diseases .

Custom Peptide Libraries

Facilitating Drug Discovery:

Researchers utilize this compound to create diverse peptide libraries for screening potential drug candidates. This approach facilitates the discovery of novel therapeutics by enabling high-throughput screening methods.

Data Table: Applications Summary

作用机制

The primary mechanism of action of Fmoc-Abu-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed using a base, such as piperidine, to reveal the free amino group, allowing for further peptide elongation .

相似化合物的比较

Similar Compounds

Fmoc-GABA-OH: Similar to Fmoc-Abu-OH but derived from gamma-aminobutyric acid.

Fmoc-β-Ala-OH: Derived from beta-alanine and used in peptide synthesis.

Fmoc-Nva-OH: Derived from norvaline and used in peptide synthesis.

Uniqueness

This provides distinct properties to the synthesized peptides, such as increased stability and specific biological activity .

生物活性

Fmoc-Abu-OH, or Nα-(9-fluorenylmethoxycarbonyl)-L-α-amino-n-butyric acid, is a derivative of the amino acid Abu (α-amino-n-butyric acid). It is commonly utilized in peptide synthesis due to its protective Fmoc group, which allows for selective deprotection and subsequent coupling reactions. This compound has garnered interest for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

- Molecular Formula : C₁₉H₁₉NO₄

- Molar Mass : 325.36 g/mol

- Structure : The presence of the Fmoc group enhances the stability and solubility of Abu in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a comparative analysis demonstrated that compounds incorporating Abu residues exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for these compounds were recorded as low as 1.6 μM, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that certain peptide analogues containing Abu residues can inhibit cancer cell proliferation. A study evaluating the cytotoxicity of various peptides against Huh-7 liver cancer cells found that the introduction of Abu significantly enhanced the anticancer activity compared to other amino acids .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the amino acid composition can lead to varying biological activities. For example, replacing alanine with Abu in specific peptide sequences resulted in a 4- to 32-fold increase in antibacterial potency . This suggests that the steric properties and hydrophobicity of Abu play a crucial role in enhancing the biological activity of these compounds.

Case Studies

-

Antibacterial Efficacy :

- In vitro studies demonstrated that this compound derivatives exhibited significant antibacterial activity against methicillin-resistant S. aureus (MRSA) with MIC values ranging from 0.62 to 2.5 μM.

- The efficacy was attributed to the unique structural features imparted by the Abu residue, which may enhance membrane permeability and interaction with bacterial targets .

-

Cytotoxicity Against Cancer Cells :

- A specific analogue containing this compound was tested against Huh-7 cells, showing an IC50 value significantly lower than that of its alanine counterpart, indicating superior anticancer properties .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Data Table: Biological Activity Summary

| Compound | Activity Type | Target Organism/Cell Type | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | S. aureus | 1.6 μM |

| This compound Derivative | Anticancer | Huh-7 Liver Cancer Cells | IC50 < 10 μM |

| Fmoc-Ala-OH | Antibacterial | S. aureus | >50 μM |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-27-5 | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。